molecular formula C17H21N5O B2620016 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2309556-88-3

2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No. B2620016
CAS RN: 2309556-88-3
M. Wt: 311.389
InChI Key: LFHZYVWDXAMOLZ-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a chemical compound that belongs to the class of indole-based molecules. It has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors involved in cellular signaling pathways. It may also induce cell death in cancer cells by disrupting the cell cycle or promoting apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide can modulate various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing cell cycle arrest or promoting apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool compound to study cellular signaling pathways and protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for specific types of cancer or neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its cellular targets and signaling pathways. Additionally, it may be useful to develop analogs of this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide involves several steps. The starting material is indole, which is reacted with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has been studied for various scientific research applications. It has been found to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. It has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-indol-1-yl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13(2)15(11-22-18-8-9-19-22)20-17(23)12-21-10-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHZYVWDXAMOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide

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